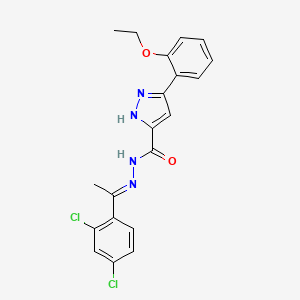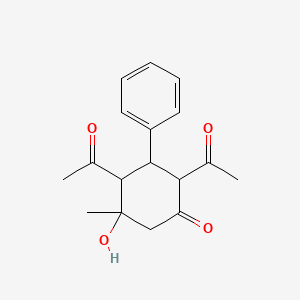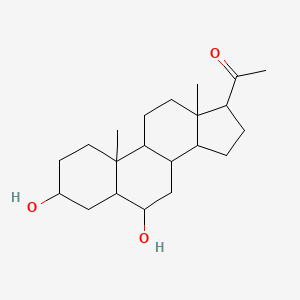
N'-(1-(2,4-Dichlorophenyl)ethylidene)-5-(2-ethoxyphenyl)-1H-pyrazole-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(1-(2,4-Dichlorophenyl)ethylidene)-5-(2-ethoxyphenyl)-1H-pyrazole-3-carbohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and is substituted with both dichlorophenyl and ethoxyphenyl groups. The presence of these substituents imparts distinct chemical properties to the compound, making it a subject of study in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
The synthesis of N’-(1-(2,4-Dichlorophenyl)ethylidene)-5-(2-ethoxyphenyl)-1H-pyrazole-3-carbohydrazide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, leading to the formation of the pyrazole core.
Introduction of the ethoxyphenyl group: This step involves the substitution reaction where an ethoxyphenyl group is introduced to the pyrazole ring.
Formation of the carbohydrazide: This involves the reaction of the pyrazole derivative with a suitable hydrazide.
Introduction of the dichlorophenyl group: The final step involves the condensation reaction between the pyrazole carbohydrazide and a dichlorophenyl aldehyde under acidic or basic conditions to form the final compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
N’-(1-(2,4-Dichlorophenyl)ethylidene)-5-(2-ethoxyphenyl)-1H-pyrazole-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where substituents on the aromatic rings can be replaced by other nucleophiles under suitable conditions.
Condensation: The compound can participate in condensation reactions with various aldehydes or ketones, forming new derivatives with extended conjugation.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used, often resulting in structurally diverse derivatives.
Scientific Research Applications
N’-(1-(2,4-Dichlorophenyl)ethylidene)-5-(2-ethoxyphenyl)-1H-pyrazole-3-carbohydrazide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: The compound’s potential as a drug candidate is explored, particularly in the development of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N’-(1-(2,4-Dichlorophenyl)ethylidene)-5-(2-ethoxyphenyl)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and are often elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
N’-(1-(2,4-Dichlorophenyl)ethylidene)-5-(2-ethoxyphenyl)-1H-pyrazole-3-carbohydrazide can be compared with other similar compounds, such as:
N’-(1-(2,4-Dichlorophenyl)ethylidene)-5-(2-methoxyphenyl)-1H-pyrazole-3-carbohydrazide: This compound has a methoxy group instead of an ethoxy group, leading to different chemical and biological properties.
N’-(1-(2,4-Dichlorophenyl)ethylidene)-5-(2-chlorophenyl)-1H-pyrazole-3-carbohydrazide:
N’-(1-(2,4-Dichlorophenyl)ethylidene)-5-(2-nitrophenyl)-1H-pyrazole-3-carbohydrazide: The nitro group introduces different electronic effects, influencing the compound’s reactivity and biological activity.
Properties
CAS No. |
303107-78-0 |
|---|---|
Molecular Formula |
C20H18Cl2N4O2 |
Molecular Weight |
417.3 g/mol |
IUPAC Name |
N-[(E)-1-(2,4-dichlorophenyl)ethylideneamino]-3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C20H18Cl2N4O2/c1-3-28-19-7-5-4-6-15(19)17-11-18(25-24-17)20(27)26-23-12(2)14-9-8-13(21)10-16(14)22/h4-11H,3H2,1-2H3,(H,24,25)(H,26,27)/b23-12+ |
InChI Key |
PYKBHGPIGFCZGS-FSJBWODESA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)N/N=C(\C)/C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)NN=C(C)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-methylpropyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11969610.png)

![methyl (2E)-5-(4-methoxyphenyl)-7-methyl-2-(naphthalen-1-ylmethylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11969613.png)



![3-Methyl-8-[(3-methylphenyl)methylsulfanyl]-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B11969638.png)
![Ethyl {[(16-{2-[(2-ethoxy-2-oxoethyl)amino]-2-oxoethyl}-1,4,10,13-tetraoxa-7,16-diazacyclooctadecan-7-yl)acetyl]amino}acetate](/img/structure/B11969639.png)
![3-chloro-N'-[(2-hydroxy-1-naphthyl)methylene]-1-benzo[b]thiophene-2-carbohydrazide](/img/structure/B11969641.png)
![N-(3-chlorophenyl)-2-[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B11969651.png)
![N-(3-chloro-4-methylphenyl)-2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B11969658.png)
![ethyl 4-[({(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetyl)amino]benzoate](/img/structure/B11969668.png)

